4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
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Overview
Description
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of synthetic chemistry has led to the development of various complex molecules with potential applications in material science and medicinal chemistry. For instance, studies on the synthesis of polyamides containing uracil and adenine highlight methodologies for creating polymers with specific functional groups derived from nucleobases, which could be relevant for the development of new materials with unique properties (M. Hattori & M. Kinoshita, 1979). Similarly, the creation of novel benzodifuranyl compounds demonstrates the potential for synthesizing molecules with specific structural features that could have applications in developing new therapeutic agents or materials (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Potential Applications in Scientific Research
Complex molecules similar to the one could have a range of applications in scientific research. For example, the synthesis of pyridothienopyrimidines and their antimicrobial activities suggest potential uses in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Additionally, molecules with antioxidant activities, such as those described in the synthesis of novel indane-amide substituted compounds, indicate potential applications in researching treatments for diseases associated with oxidative stress (K. Mohamed & E. H. El-Sayed, 2019).
Mechanism of Action
Target of Action
The primary target of the compound HMS3507A18 is the enzyme known as Phosphodiesterase 7 (PDE7) . This enzyme plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) .
Mode of Action
HMS3507A18 interacts with its target, PDE7, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing it from breaking down cAMP . As a result, the levels of cAMP within the cell increase, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE7 by HMS3507A18 affects the cAMP-dependent pathway . cAMP is a key secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. By preventing the breakdown of cAMP, HMS3507A18 amplifies the signals within these pathways, leading to downstream effects such as increased glucose and lipid metabolism .
Result of Action
The molecular and cellular effects of HMS3507A18’s action primarily involve changes in cellular signaling due to increased cAMP levels . These changes can have various effects depending on the specific cell type and the signaling pathways involved .
Properties
IUPAC Name |
4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-23-20(28)15-8-6-14(7-9-15)12-26-21(29)19-17(10-11-31-19)25(22(26)30)13-18(27)24-16-4-2-3-5-16/h10-11,14-16H,2-9,12-13H2,1H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZRPOMYFVXMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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